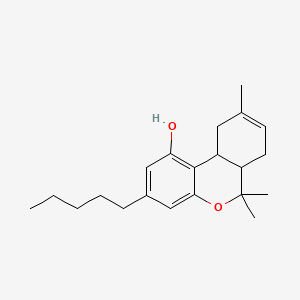

DELTA8-Tetrahydrocannabinol

Beschreibung

Contextualization within Cannabinoid Science

DELTA8-Tetrahydrocannabinol, or Δ8-THC, is a naturally occurring psychoactive compound found in the Cannabis sativa plant. oup.comnih.govresearchgate.net It is considered a minor cannabinoid because it is present in much lower concentrations than the plant's primary psychoactive component, DELTA9-Tetrahydrocannabinol (Δ9-THC). oup.comcuny.edu While over 120 phytocannabinoids have been identified in cannabis, Δ8-THC has garnered significant interest for its unique properties and its relationship to other more abundant cannabinoids. nih.govcsic.es

The scientific and medical interest in cannabinoids began to flourish after the isolation of Δ9-THC, which allowed for a more standardized study of its effects. preprints.orgnih.gov Δ8-THC is part of the C21 aromatic hydrocarbon group of compounds that are characteristic of the cannabis plant. researchgate.netresearchgate.net Research into Δ8-THC often involves comparing its pharmacological and chemical properties to those of Δ9-THC and the non-psychoactive Cannabidiol (B1668261) (CBD). oup.com This comparative approach helps to elucidate the structure-activity relationships among these closely related molecules. The study of Δ8-THC is also situated within the broader context of the endocannabinoid system, a complex network of receptors and signaling molecules in the body that cannabinoids interact with. elev8centers.com Δ8-THC, like its more famous cousin, primarily interacts with the CB1 and CB2 cannabinoid receptors. oup.comnih.govelev8centers.com

Historical Perspectives on this compound Identification and Isolation

The identification and isolation of this compound mark a significant step in the exploration of the chemical diversity of the Cannabis sativa plant. Δ8-THC was first isolated in 1966 from marijuana grown in Maryland. researchgate.netpreprints.orgnih.gov This initial isolation yielded a very small amount of the compound, highlighting its status as a minor cannabinoid. researchgate.netresearchgate.net

Early research by Hively et al. in 1966 was crucial in establishing that Δ8-THC is a natural metabolite of the cannabis plant and not a byproduct of the extraction and isolation process. preprints.orgnih.gov To confirm this, they conducted experiments where pure Δ9-THC was subjected to the same chromatographic methods used for the marijuana extract, and no Δ8-THC was formed. preprints.orgnih.gov Furthermore, when they extracted aged marijuana samples, only Δ9-THC was detected, suggesting that Δ8-THC was not simply a degradation product of Δ9-THC over time. preprints.orgnih.gov

In 1975, Krejcí and colleagues identified the carboxylic acid precursor of Δ8-THC, known as Δ8-trans-tetrahydrocannabinolic acid A, in cannabis of Czechoslovakian origin. preprints.orgnih.gov This discovery further solidified the understanding of Δ8-THC's natural biosynthetic pathway within the plant. Around the same time, researchers also isolated Δ8-THC from a Mexican cannabis variety, where it constituted up to 10% of the total tetrahydrocannabinol content in fresh samples. nih.gov The chemical structure of the isolated Δ8-THC was confirmed through its total synthesis from cannabidiol (CBD). nih.gov It is worth noting that in early literature, Δ8-THC was sometimes referred to as Δ6-THC based on the monoterpene numbering system, which was prevalent at the time, before the dibenzopyran numbering system became the standard. preprints.org

Isomeric Relationships and Structural Distinctions from Other Cannabinoids (e.g., DELTA9-Tetrahydrocannabinol, Cannabidiol)

This compound (Δ8-THC) is a constitutional isomer of DELTA9-Tetrahydrocannabinol (Δ9-THC), meaning they share the same chemical formula but differ in the arrangement of their atoms. oup.com The key structural difference lies in the position of a double bond in the cyclohexene (B86901) ring of the molecule. elev8centers.comoup.com In Δ8-THC, this double bond is located between the 8th and 9th carbon atoms, whereas in Δ9-THC, it is between the 9th and 10th carbon atoms. elev8centers.comoup.com This seemingly minor shift in the double bond's location has a noticeable impact on the three-dimensional shape of the molecule and is thought to be responsible for the differences in their pharmacological effects. preprints.orgnih.gov

Both Δ8-THC and Δ9-THC are structurally distinct from Cannabidiol (CBD). While all three are C21 aromatic hydrocarbons, CBD has an open pyran ring, which is a key feature that differentiates it from the tetrahydrocannabinols. csic.es This structural variance is why CBD is non-psychoactive, as it does not bind to the CB1 receptor in the same way that Δ8-THC and Δ9-THC do. oup.com

The isomeric relationship between Δ8-THC and Δ9-THC results in similar, though not identical, interactions with the body's endocannabinoid system. Both compounds act as partial agonists at the CB1 and CB2 receptors. oup.comnih.gov However, Δ8-THC is generally considered to have a lower binding affinity for the CB1 receptor compared to Δ9-THC, which may contribute to its reportedly milder psychoactive effects. cuny.eduelev8centers.com Interestingly, some research suggests that while Δ9-THC shows a preference for the CB1 receptor, Δ8-THC may be non-selective for CB1 versus CB2 receptors. oup.com

Due to its chemical structure, Δ8-THC is considered to be more stable than Δ9-THC. researchgate.netpreprints.orgnih.gov This increased stability makes it less prone to oxidation.

Below is a data table summarizing the key structural and chemical properties of these three cannabinoids:

| Property | This compound (Δ8-THC) | DELTA9-Tetrahydrocannabinol (Δ9-THC) | Cannabidiol (CBD) |

| Chemical Formula | C21H30O2 | C21H30O2 | C21H30O2 |

| Molar Mass | 314.46 g/mol | 314.46 g/mol | 314.46 g/mol |

| Key Structural Feature | Double bond at the 8th carbon position | Double bond at the 9th carbon position | Open pyran ring |

| Psychoactivity | Yes | Yes | No |

| Primary Receptor Binding | Partial agonist at CB1 and CB2 receptors | Partial agonist at CB1 and CB2 receptors | Low affinity for CB1 and CB2 receptors |

Eigenschaften

CAS-Nummer |

5957-75-5 |

|---|---|

Molekularformel |

C21H30O2 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |

InChI-Schlüssel |

HCAWPGARWVBULJ-SJORKVTESA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

Isomerische SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |

Kanonische SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |

Herkunft des Produkts |

United States |

Occurrence and Biosynthetic Pathways of Delta8 Tetrahydrocannabinol

Natural Occurrence in Cannabis sativa Chemovars

Delta-8-THC is a naturally occurring phytocannabinoid found in the Cannabis sativa plant, albeit in much smaller quantities compared to Delta-9-THC. nih.govpreprints.orgbritannica.com Its presence has been documented in various cannabis chemovars (chemical varieties). The initial isolation of Delta-8-THC from marijuana grown in Maryland was reported in 1966, where it was found in very low yields. nih.govpreprints.org

Research has identified Delta-8-THC and its derivatives in different cannabis samples. For instance, studies on high-potency C. sativa from the University of Mississippi led to the isolation of 10α-hydroxy-Δ8-tetrahydrocannabinol, 10β-hydroxy-Δ8-tetrahydrocannabinol, and 10aα-hydroxy-10-oxo-Δ8-tetrahydrocannabinol. nih.govpreprints.org Furthermore, the carboxylic acid precursor of Delta-8-THC, known as Delta-8-trans-tetrahydrocannabinolic acid A, was identified in cannabis of Czechoslovakian origin in 1975. nih.govpreprints.org

The low natural abundance of Delta-8-THC makes its extraction for commercial purposes generally not economically viable. usp.orgmpp.org Consequently, the majority of Delta-8-THC products available on the market are derived from the chemical conversion of other cannabinoids, primarily cannabidiol (B1668261) (CBD). fda.govklrd.gov

Proposed Non-Enzymatic Isomerization Mechanisms from DELTA9-Tetrahydrocannabinol

One of the primary pathways for the formation of Delta-8-THC in the cannabis plant is believed to be the non-enzymatic isomerization of Delta-9-THC. nih.govpreprints.org This conversion is a key reason for the presence of Delta-8-THC in aged cannabis materials, as Delta-9-THC slowly degrades into its more stable isomer over time. thehempdoctor.com

The stability of Delta-8-THC is attributed to the position of its double bond in the cyclohexene (B86901) ring. This structural difference makes it more chemically stable compared to Delta-9-THC. nih.govwikipedia.org This inherent stability is highlighted by the detection of Delta-8-THC in a burial tomb in Jerusalem dating back to the fourth century B.C. nih.govpreprints.org

The isomerization from Delta-9-THC to Delta-8-THC can also be induced under certain laboratory conditions. For example, derivatization with specific reagents like perfluoroacid anhydrides in combination with perfluoroalcohols, commonly used for GC-MS analysis, has been shown to cause this isomerization. nih.govresearchgate.net

Pathways of Cyclization from Cannabidiol in Biological Systems

In addition to isomerization from Delta-9-THC, Delta-8-THC can also be formed through the cyclization of cannabidiol (CBD). nih.govpreprints.org This process is a significant pathway, particularly in the context of synthetic production. The acid-catalyzed intramolecular cyclization of CBD can yield a mixture of products, including Delta-9-THC and Delta-8-THC. acs.orgnih.govacs.org

The reaction conditions, such as the type of acid, solvent, and temperature, play a crucial role in determining the selectivity of the products. For instance, using p-toluenesulfonic acid (pTSA) in toluene (B28343) can favor the formation of Delta-8-THC. acs.orgnih.gov This chemical reactivity of CBD is fundamental to the large-scale production of semi-synthetic Delta-8-THC from hemp-derived CBD. britannica.comwikipedia.org

It is important to note that while this cyclization can occur, the natural abundance of Delta-9-THC is significantly higher than that of Delta-8-THC in the plant, suggesting that the formation of Delta-9-THC is enzymatically guided, leading to only trace amounts of Delta-8-THC. researchgate.net

Distinguishing Research on Naturally Occurring vs. Synthetically Derived DELTA8-Tetrahydrocannabinol

A critical aspect of Delta-8-THC research is the distinction between the naturally occurring compound and its synthetically derived counterpart. The vast majority of Delta-8-THC in consumer products is produced semi-synthetically from CBD extracted from hemp. fda.govklrd.govwikipedia.org This distinction is crucial due to the potential for impurities and byproducts in synthetic preparations.

Research on naturally occurring Delta-8-THC focuses on its identification and quantification in various cannabis chemovars and its formation through natural degradation processes. nih.govpreprints.org These studies confirm its status as a minor phytocannabinoid.

Conversely, research into synthetically derived Delta-8-THC often centers on the chemical processes used for its production and the analysis of the resulting products for purity and contaminants. nih.govpreprints.orgusp.org The synthesis process, often involving strong acids and solvents, can introduce residual chemicals and reaction by-products that are not naturally found in the cannabis plant. usp.orgmpp.orgwikipedia.org The presence of unnatural cannabinoids and other contaminants in marketed Delta-8-THC products has been a significant concern for regulatory bodies. nih.govpreprints.orgbritannica.com

The debate over whether Delta-8-THC in commercial products should be considered natural or an artifact of processing is ongoing. nih.gov However, the consensus is that the high concentrations found in consumer goods are a result of synthetic conversion, not direct extraction from the plant. usp.orgfda.gov

Table of Research Findings on Delta-8-THC Formation Pathways

| Formation Pathway | Description | Key Research Findings | Significance |

|---|---|---|---|

| Natural Occurrence in Cannabis sativa | Found as a minor phytocannabinoid in various cannabis chemovars. | Isolated in low yields; derivatives also identified. nih.govpreprints.org | Confirms its status as a natural, but scarce, component of cannabis. |

| Non-Enzymatic Isomerization from Delta-9-THC | Spontaneous conversion of Delta-9-THC to the more stable Delta-8-THC over time or under specific conditions. | A primary pathway for its presence in aged cannabis. nih.govpreprints.orgthehempdoctor.com Can be induced during analytical derivatization. nih.govresearchgate.net | Explains its presence in older cannabis materials and highlights its chemical stability. |

| Cyclization from Cannabidiol (CBD) | Acid-catalyzed intramolecular cyclization of CBD to form tetrahydrocannabinols. | Reaction conditions influence the ratio of Delta-8-THC to Delta-9-THC produced. acs.orgnih.govacs.orgnih.gov | The primary method for the commercial production of semi-synthetic Delta-8-THC. |

Table of Distinctions in Delta-8-THC Research

| Research Focus | Naturally Occurring Delta-8-THC | Synthetically Derived Delta-8-THC |

|---|---|---|

| Source | Directly from the Cannabis sativa plant. | Primarily from the chemical conversion of hemp-derived CBD. fda.govklrd.govwikipedia.org |

| Abundance | Very low concentrations. nih.govpreprints.orgfda.gov | High concentrations in commercial products. |

| Research Emphasis | Identification, quantification, and natural formation pathways. nih.govpreprints.org | Synthesis methods, purity, and detection of contaminants and by-products. nih.govpreprints.orgusp.org |

| Purity Concerns | Generally considered pure within the plant matrix. | Potential for residual solvents, acids, and unknown reaction by-products. usp.orgmpp.orgwikipedia.org |

Synthetic Methodologies and Chemical Derivatization of Delta8 Tetrahydrocannabinol

Chemical Synthesis Routes from Cannabidiol (B1668261) (CBD)

The primary route for producing Δ8-THC on a commercial scale is through the chemical conversion of CBD, which is abundant in industrial hemp. acs.orgwaters.com This process is a semi-synthesis, transforming a natural precursor into the target molecule. wikipedia.org The core of this conversion is an acid-catalyzed intramolecular cyclization, a method known for over half a century. researchgate.net

The conversion of CBD to Δ8-THC is achieved by an acid-catalyzed ring closure reaction. nih.govnih.gov This reaction involves "closing the ring" on the CBD molecule to form the characteristic pyran ring of the tetrahydrocannabinol structure. acs.org The process can be catalyzed by various Brønsted or Lewis acids. nih.govmdpi.com

Commonly employed acid catalysts include:

p-Toluenesulfonic acid (pTSA) : When CBD is heated in a solvent like toluene (B28343) with pTSA, it primarily yields Δ8-THC. acs.orgmdpi.comwa.gov

Boron Trifluoride (BF₃) and its etherate (BF₃·Et₂O) : These Lewis acids are also used to facilitate the cyclization. nih.govmdpi.com

Other Acids : Strong acids such as hydrochloric acid (HCl) and sulfuric acid have also been used. wikipedia.orgartvoice.com

The reaction mechanism involves the protonation of an oxygen atom in the CBD molecule, which initiates the cyclization to form the tetrahydrocannabinol skeleton. artvoice.com The specific acid used significantly influences the product distribution, with some conditions favoring the formation of Δ9-THC, while others, like the use of pTSA in refluxing toluene, are more selective for the thermodynamically more stable Δ8-THC isomer. mdpi.comnih.gov

Optimizing reaction conditions is crucial for maximizing the yield of Δ8-THC while minimizing the formation of undesirable byproducts. artvoice.com Key parameters that are controlled include the choice of catalyst, solvent, temperature, and reaction time. acs.orgartvoice.com

The conversion typically involves refluxing CBD in an organic solvent, such as toluene or heptane, with an acid catalyst for a period ranging from 60 to 90 minutes. acs.org However, conditions can vary significantly. For instance, one patented method describes refluxing CBD with p-toluenesulfonic acid in toluene for one hour, achieving a crude product containing 86% Δ8-THC. mt.gov Another study reported that using pTSA in refluxing toluene for 120 minutes resulted in a product with 84.6% Δ8-THC. mdpi.com Continuous-flow synthesis protocols have also been developed to improve control over reaction parameters and enhance product selectivity, potentially offering higher yields and purity compared to conventional batch methods. nih.govacs.org

Table 1: Examples of Reaction Conditions for CBD to Δ8-THC Conversion

| Catalyst | Solvent | Conditions | Reported Yield/Selectivity of Δ8-THC | Source |

|---|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Toluene | Reflux, 1 hour | 86% (in crude oil) | mt.gov |

| p-Toluenesulfonic acid (pTSA) | Toluene | Reflux, 120 minutes | 84.6% | mdpi.com |

| p-Toluenesulfonic acid (pTSA) | Benzene | Boiling, 2 hours | 64% (of crude material) | mt.gov |

| Chlorosulfuric acid (HSO₃Cl) | Not specified | -10 °C, 10 minutes | 84% selectivity | nih.gov |

Impurity Profiling and Byproduct Characterization in Synthetic DELTA8-Tetrahydrocannabinol

The synthesis of Δ8-THC from CBD, particularly under harsh acidic conditions, invariably produces a complex mixture of compounds. acs.orgwaters.comnih.gov The final product often contains not only the desired Δ8-THC but also residual starting materials, reagents, and a variety of reaction byproducts, including other cannabinoid isomers. acs.orgnih.govresearchgate.netnih.gov The purity of commercially available Δ8-THC products is a significant concern, with analyses revealing that many contain a "soup" of byproducts and other unwanted compounds. acs.org

Analysis of commercial Δ8-THC products has revealed the presence of numerous non-cannabinoid impurities. These can originate from the starting material, the reagents used in the synthesis, or subsequent degradation. mt.gov

Residual Reagents and Solvents : The aggressive synthetic conditions often involve strong acids and organic solvents. acs.org If not properly removed during purification, residual catalysts like p-toluenesulfonic acid and solvents such as toluene, heptane, or dichloromethane (B109758) can remain in the final product. acs.org Some manufacturers may also use strong bases for neutralization. acs.org

Reaction Byproducts : Olivetol, a precursor in some THC syntheses, is a commonly found byproduct in Δ8-THC products. acs.orgmt.govpreprints.org Its presence may suggest a fully synthetic route rather than one starting from CBD. mt.gov Other identified non-cannabinoid impurities include 9-ethoxyhexahydrocannabinol (9-EtO-HHC) and iso-tetrahydrocannabifuran (iso-THCBF). preprints.orgnih.gov

Unidentified Peaks : Chromatographic analysis of Δ8-THC products frequently shows numerous unidentified peaks, with some samples exhibiting up to 30 such peaks. acs.org This indicates the presence of many unknown compounds whose chemical structures and effects are not characterized. nih.gov

The acid-catalyzed cyclization of CBD is not perfectly selective and leads to the formation of a range of cannabinoid isomers and analogues alongside Δ8-THC. wa.govnih.gov The presence of these isomers complicates analysis, as they often have similar chemical properties and are difficult to separate using standard chromatographic techniques. wa.govlcms.cz

The reaction can proceed via two main pathways: one leading to Δ9-THC and its subsequent isomerization to the more stable Δ8-THC, and a parallel pathway that forms iso-cannabinoids like Δ8-iso-THC and Δ4(8)-iso-THC. wa.govnih.gov

Table 2: Common Impurities and Byproducts Identified in Synthetic Δ8-THC

| Compound Type | Specific Compound | Source/Reason for Presence | Source |

|---|---|---|---|

| Cannabinoid Isomers | Δ9-Tetrahydrocannabinol (Δ9-THC) | Reaction intermediate/byproduct | acs.orgwa.govnih.gov |

| Δ10-Tetrahydrocannabinol (Δ10-THC) | Reaction byproduct | acs.orgnih.gov | |

| Δ8-iso-Tetrahydrocannabinol (Δ8-iso-THC) | Side reaction pathway byproduct | wa.govnih.govpreprints.org | |

| Δ4(8)-iso-Tetrahydrocannabinol (Δ4(8)-iso-THC) | Side reaction pathway byproduct | wa.govnih.gov | |

| Other Cannabinoids | Cannabinol (CBN) | Oxidation product | acs.orgresearchgate.net |

| Hexahydrocannabinol (B1216694) (HHC) | Identified impurity | researchgate.net | |

| Cannabidiol (CBD) | Unreacted starting material | preprints.orgresearchgate.net | |

| Non-Cannabinoid Byproducts & Reagents | Olivetol | Synthesis precursor/byproduct | acs.orgmt.govresearchgate.net |

| p-Toluenesulfonic acid | Residual catalyst | acs.org | |

| Toluene, Heptane | Residual solvents | acs.org |

Analog Synthesis and Structural Modification for Research Applications

The structural scaffold of Δ8-THC has been modified to create various analogs for research purposes, primarily to investigate structure-activity relationships (SAR). nih.govnih.gov These studies aim to understand how specific structural features of the molecule influence its biological activity.

One area of research has focused on the synthesis of 9-substituted Δ8-THC analogs. nih.gov For example, compounds with phenyl, butyl, isopropyl, and other groups at the C-9 position have been synthesized via Grignard reactions or by using organolithium reagents. nih.gov These modifications help to probe the spatial and electronic requirements of the cannabinoid receptors. nih.gov Biological evaluation of these analogs has indicated that the methyl group at the C-9 position appears to be optimal for certain activities in mouse models. nih.gov

Another structural modification is the hydrogenation of Δ8-THC to produce hexahydrocannabinol (HHC). wa.gov This process removes the double bond in the cyclohexene (B86901) ring, creating a new stereogenic center and resulting in a mixture of diastereomers, (9R)-HHC and (9S)-HHC. wa.gov This modification alters the molecule's three-dimensional shape and can affect its binding affinity for cannabinoid receptors.

Additionally, early SAR studies explored the importance of other parts of the THC structure, such as the C-1 phenolic hydroxyl group. mdpi.com Modifications like etherification or elimination of this group were found to significantly alter receptor selectivity. mdpi.com These synthetic efforts provide valuable tools for dissecting the complex pharmacology of cannabinoids.

Advanced Analytical Methodologies for Delta8 Tetrahydrocannabinol

Chromatographic Separation Techniques

Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of complex mixtures into individual components. Both liquid and gas chromatography are routinely utilized, each offering distinct advantages for the analysis of Δ8-THC.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and its high-pressure evolution, UPLC, are powerful techniques for the analysis of cannabinoids in their native forms, avoiding the thermal degradation that can occur with other methods.

Achieving baseline resolution between the isomers Δ8-THC and Δ9-THC is a notoriously difficult task due to their similar structures and physicochemical properties. nih.govacs.org However, various HPLC and UPLC methods have been successfully developed to overcome this challenge.

The choice of stationary phase is critical for separation. While standard C18 columns can be used, specialized phases often provide superior resolution. For instance, a method utilizing a Restek Raptor C18 column with a mobile phase of water and acetonitrile, both buffered with 0.1% phosphoric acid, achieved baseline separation of Δ8-THC and Δ9-THC. nih.gov In this method, Δ9-THC eluted at approximately 17.45 minutes, followed by Δ8-THC at around 18.46 minutes. nih.gov Another approach employed a Shimadzu Next Leaf CBX for Potency column (a reversed-phase C18 column) and a similar mobile phase, successfully resolving Δ9-THC (19.9 minutes) and Δ8-THC (20.9 minutes). preprints.org

UPLC systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution. A UPLC method using a CORTECS C18+ column has been shown to provide near-baseline separation of Δ8-THC and Δ9-THC, along with other cannabinoid isomers. waters.com

Interactive Table: HPLC/UPLC Methods for Δ8-THC and Δ9-THC Resolution

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Δ9-THC Retention Time (min) | Δ8-THC Retention Time (min) |

| Restek Raptor C18 (2.7 µm) | A: H₂O + 0.1% H₃PO₄B: ACN + 0.1% H₃PO₄ | 1.5 | 45 | 17.453 | 18.464 |

| Shimadzu Next Leaf CBX for Potency (RPC18) | A: H₂O + 0.1% H₃PO₄B: ACN + 0.1% H₃PO₄ | 1.0 | 40 | 19.898 | 20.898 |

| CORTECS UPLC Shield RP18 (1.6 µm) | A: H₂O + 0.1% TFAB: ACN + 0.1% TFA | 0.7 | 40 | Not Specified | Not Specified |

| CORTECS C18+ | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 0.5 | Not Specified | 4.47 | 4.64 |

Data sourced from multiple scientific studies.

Photodiode Array (PDA) detection is a powerful tool used in conjunction with HPLC and UPLC for cannabinoid analysis. A PDA detector can measure the absorbance of a compound across a wide range of UV-Vis wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. This capability offers several advantages for the analysis of Δ8-THC.

One of the primary applications of PDA detection is peak purity assessment. By comparing the UV spectra at different points across a chromatographic peak, it is possible to determine if the peak represents a single, pure compound or if co-eluting impurities are present. shimadzu.com This is particularly important in the analysis of Δ8-THC products, which may contain reaction byproducts. waters.com

Furthermore, the UV spectrum of a cannabinoid provides structural information. Neutral cannabinoids like Δ8-THC and Δ9-THC exhibit similar spectral profiles, which are distinct from their acidic precursor forms. shimadzu.com While PDA may not be sufficient for definitive identification of isomers on its own, it can help to classify the type of cannabinoid present. The UV spectra of Δ8-THC and other cannabinoids can be compiled into a spectral library to aid in the tentative identification of unknown peaks in a sample. waters.comlcms.cz Data is typically collected at a specific wavelength, such as 220 nm or 228 nm, for quantification. nih.govwaters.comwaters.compepolska.pl

Gas Chromatography (GC)

Gas chromatography is another widely used technique for cannabinoid analysis. In GC, the sample is vaporized and separated in a gaseous mobile phase. This method offers high resolution and sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for the quantification of Δ8-THC and the analysis of impurities. The FID detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for accurate quantification.

A validated GC-FID method has been developed for the determination of Δ8-THC and several of its impurities, including olivetol, cannabidiol (B1668261), and various iso-THC compounds. nih.govsemanticscholar.orgnih.govthieme-connect.com This method typically involves derivatization of the cannabinoids to increase their volatility and improve chromatographic peak shape. researchgate.netnih.govbohrium.com

The method validation for such an analysis, following International Council for Harmonization (ICH) guidelines, demonstrates good linearity (R² ≥ 0.99), low limits of detection (LOD) and quantification (LOQ), and acceptable precision and accuracy. nih.govthieme-connect.com

Interactive Table: GC-FID Method Validation Parameters for Δ8-THC and Impurities

| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| Δ8-THC | ≥ 0.99 | 1.5 | 5 | < 8.4 | < 9.9 | 85-118 |

| Δ9-THC | ≥ 0.99 | 1.5 | 5 | < 8.4 | < 9.9 | 85-118 |

| Cannabidiol | ≥ 0.99 | 1.5 | 5 | < 8.4 | < 9.9 | 85-118 |

| Olivetol | ≥ 0.99 | 3 | 10 | < 8.4 | < 9.9 | 85-118 |

Data represents typical values from validated methods.

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful techniques for the confirmatory analysis of Δ8-THC. While GC provides the chromatographic separation, the mass spectrometer provides detailed structural information, enabling unambiguous identification.

GC-MS can effectively distinguish between Δ8-THC and Δ9-THC. Although these isomers have the same molecular weight, they can be separated chromatographically, and their mass spectra, while similar, may show subtle differences in the relative abundance of fragment ions. nih.gov The fragmentation of Δ8-THC in the mass spectrometer often results in a base peak at m/z 231 and a molecular ion peak at m/z 314. acs.org Other significant fragments are observed at m/z 246, 258, and 271. acs.org

Confirmatory methods using GC-MS are crucial, especially in forensic and clinical settings, to avoid false positives. researchgate.net The difference in retention times between the two isomers is a key factor in their differentiation by GC-MS. mlo-online.comscienceboard.netprnewswire.com It is important to note that derivatization techniques used in GC can sometimes lead to the isomerization of Δ9-THC to Δ8-THC, which must be carefully controlled and accounted for in the analytical method. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry has become an indispensable tool for the precise identification and quantification of DELTA8-Tetrahydrocannabinol (Δ8-THC). Its high sensitivity and selectivity allow for the detection of Δ8-THC even at trace levels within complex matrices. Various MS-based techniques are employed to ensure accurate analysis, addressing the challenges posed by isomeric similarity to other cannabinoids.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), are powerful methods for the selective detection and quantification of Δ8-THC. These techniques are particularly valuable due to their ability to separate Δ8-THC from its isomers, a critical challenge in cannabinoid analysis. The chromatographic separation, typically using a C18 or biphenyl (B1667301) column, is followed by mass spectrometric detection, which provides molecular weight and fragmentation data for confident identification.

Recent studies have focused on developing and validating robust LC-MS/MS methods for the analysis of Δ8-THC and its metabolites in various biological matrices, including plasma and urine. researchgate.netnih.govoup.com These methods often involve a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes of interest. researchgate.netoup.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity, allowing for the accurate quantification of Δ8-THC even in the presence of interfering substances. aafs.org

Researchers have successfully developed LC-MS/MS methods capable of chromatographically resolving Δ8-THC from Δ9-THC and their respective metabolites. nih.govscilit.com For instance, one validated method demonstrated the ability to resolve and quantify active Δ8-THC and Δ9-THC in blood, while also qualitatively confirming their inactive metabolites in both blood and urine. nih.govoup.com The lower limit of quantification (LLOQ) for Δ8-THC in plasma has been reported in the range of 0.5 to 3.97 nM. researchgate.netnih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Δ8-THC Analysis in Blood

| Parameter | Δ8-THC | Δ8-THCCOOH |

| Lower Limit of Quantification (LLOQ) | 1 µg/L | 5 µg/L |

| Upper Limit of Quantification (ULOQ) | 50 µg/L | 250 µg/L |

| Bias at ULOQ | Within ±12% | >20% |

| Coefficient of Variation (CVs) at ULOQ | ≤11% | Not specified |

Data sourced from a study describing a validated method to resolve and quantify active Δ8-THC and Δ9-THC in blood. oup.com

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (ToF-MS) for Non-Targeted Screening

High-resolution mass spectrometry (HRMS) and time-of-flight mass spectrometry (ToF-MS) are powerful tools for the non-targeted screening of Δ8-THC distillates and other products. waters.comlcms.cz These techniques provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and the identification of reaction byproducts and impurities that may be present in commercially available Δ8-THC products. waters.com

A workflow utilizing ultra-performance liquid chromatography (UPLC) coupled with ToF-MS allows for the characterization of components in Δ8-THC distillates. waters.comlcms.cz In such studies, in-house cannabinoid reference libraries containing accurate mass fragments and retention times are used to identify target compounds. waters.com Non-targeted analysis of Δ8-THC distillates has revealed the presence of several unidentified peaks with a base peak at an m/z of 315.2318, corresponding to the elemental composition C21H30O2, which is shared by various cannabinoid isomers. waters.comlcms.cz Fragmentation data from these analyses suggest that many of these unknown components share structural characteristics with neutral cannabinoids like Δ9-THC. waters.com Furthermore, HRMS has been instrumental in identifying chlorinated components and other unexpected byproducts in some purified distillates, highlighting the importance of this technique in assessing the purity and safety of Δ8-THC products. waters.com

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Method Specificity Validation

Quadrupole time-of-flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides both high-resolution and accurate mass capabilities, making it highly suitable for validating the specificity of analytical methods for Δ8-THC. preprints.orgnih.govmdpi.com

In the context of Δ8-THC analysis, Q-TOF MS is used to confirm the identity of chromatographic peaks and to ensure that the analytical method can differentiate Δ8-THC from other closely related isomers and cannabinoids. preprints.orgmdpi.com For example, the specificity of a UPLC-PDA method for determining 16 cannabinoids, including Δ8-THC, was validated using Q-TOF mass spectrometry. preprints.orgmdpi.com The high mass accuracy of Q-TOF allows for the confident identification of compounds based on their elemental composition, which is crucial when dealing with a multitude of structurally similar cannabinoids. This technique has been applied in the determination of cannabinoids in various cannabis plant tissues, further demonstrating its utility in complex sample analysis. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the double bond position at the eighth carbon, which distinguishes it from its isomers. Both one-dimensional (1D) and two-dimensional (2D) NMR analyses are utilized for the complete characterization of Δ8-THC and for identifying impurities in synthesized materials. nih.gov

In addition to structural confirmation, NMR is employed for purity assessment of Δ8-THC products. nih.govresearchgate.net Initial NMR analysis of commercial products has shown that while the major component is consistent with the chemical shifts of Δ8-THC, the presence of numerous impurities can be detected through the examination of minor peaks. nih.govresearchgate.net In some cases, samples certified to be of high purity (e.g., 93.43% pure Δ8-THC) have shown multiple products upon closer inspection of the NMR spectrum, indicating that the certifying laboratory's methods may be inadequate for detecting all impurities. nih.govresearchgate.net

Method Validation and Performance Characteristics in this compound Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of results for this compound analysis. nih.gov Validation is typically performed in accordance with guidelines from recognized bodies such as the International Council for Harmonisation. thieme-connect.com Key performance characteristics that are assessed during method validation include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). oup.comthieme-connect.comnih.gov

For quantitative methods, linearity is established by analyzing a series of calibration standards over a defined concentration range. nih.gov For example, a validated gas chromatography-mass spectrometry (GC/MS) method for Δ8-THC in various matrices showed quadratic calibration curves with r² values greater than 0.990 over a range of 0.15% to 5.00% by weight. nih.gov

Precision is evaluated by assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. thieme-connect.comnih.gov In one study, the relative standard deviation (%RSD) for a GC-FID method was less than 8.4% for intra-day precision and less than 9.9% for inter-day precision. thieme-connect.comnih.gov Accuracy is determined by comparing the measured concentration to a known true concentration and is often expressed as a percentage recovery. nih.govthieme-connect.comnih.gov For the aforementioned GC-FID method, the accuracy ranged from 85% to 118%. thieme-connect.comnih.gov

The LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. oup.comthieme-connect.comnih.gov For a GC/MS method, the LOD for Δ8-THC in plant material was 0.075%. nih.gov Another GC-FID method reported an LOD of 1.5 µg/mL and an LOQ of 5 µg/mL for Δ8-THC. thieme-connect.comnih.gov

Table 2: Validation Parameters for a GC-FID Method for Δ8-THC Analysis

| Parameter | Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantitation (LOQ) | 5 µg/mL |

| Intra-day Precision (%RSD) | < 8.4% |

| Inter-day Precision (%RSD) | < 9.9% |

| Accuracy | 85-118% |

Data sourced from a study on the development and validation of a GC-FID method for the quantitation of Δ8-THC and its impurities. thieme-connect.comnih.gov

Reference Standard Development and Cannabinoid Library Generation for Analytical Characterization

The availability of high-purity reference standards for this compound is fundamental for accurate analytical testing and method development. pubcompare.ai These standards serve as a reliable and consistent reference point for the identification and quantification of Δ8-THC in various samples, including cannabis products and biological matrices. pubcompare.ai The development and characterization of these reference materials are crucial for ensuring the quality and consistency of analytical data across different laboratories.

In conjunction with reference standards, the generation of comprehensive cannabinoid libraries is essential for the analytical characterization of Δ8-THC and related compounds. waters.com These libraries, which can be generated from experimental data or in-silico, contain critical information such as accurate mass fragments and retention times for a wide range of cannabinoids. waters.comlcms.cz When used in conjunction with techniques like high-resolution mass spectrometry, these libraries facilitate the confident identification of known cannabinoids and can aid in the putative identification of unknown compounds in complex mixtures. waters.comwaters.com The development of such libraries is particularly important for non-targeted screening approaches aimed at characterizing the full cannabinoid profile of a sample and identifying potential impurities or degradation products.

Receptor Pharmacology and Molecular Signaling Mechanisms

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies

DELTA8-Tetrahydrocannabinol (Δ⁸-THC) exerts its pharmacological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. nih.govpreprints.org These G protein-coupled receptors are widely distributed, with CB1 receptors highly concentrated in the central nervous system and CB2 receptors found predominantly in immune cells. nih.govpreprints.orgyoutube.com

Binding affinity studies have been conducted to quantify the interaction between Δ⁸-THC and these receptors, typically by measuring the inhibition constant (Ki). The Ki value represents the concentration of a ligand required to occupy 50% of the receptors. Studies have reported varying Ki values for Δ⁸-THC, reflecting different experimental conditions and tissues used. For instance, in transfected HEK293 cells, affinity values of 78 nM for CB1 and 12 nM for CB2 have been reported. nih.govresearchgate.net Another study documented binding affinities of 251 nM and 417 nM for CB1 and CB2 receptors, respectively. nih.govresearchgate.net A separate review compiled data showing a range of Ki values for (-)-Δ⁸-THC, from 5.05 to 80.3 nM at CB1 receptors and 3.13 to 75.3 nM at CB2 receptors. windows.net

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Source |

|---|---|---|---|

| (-)-Δ⁸-Tetrahydrocannabinol | 44 | 44 | nih.gov |

| (-)-Δ⁸-Tetrahydrocannabinol | 5.05 - 80.3 | 3.13 - 75.3 | windows.net |

| (-)-Δ⁹-Tetrahydrocannabinol | 5.05 - 80.3 | 3.13 - 75.3 | windows.net |

Structurally, Δ⁸-THC is an isomer of DELTA9-Tetrahydrocannabinol (Δ⁹-THC), differing only in the position of a double bond in the cyclohexene (B86901) ring. ecosciences.com This minor structural difference influences how the molecules interact with cannabinoid receptors. firebarlabs.com Generally, Δ⁸-THC exhibits a weaker binding affinity for the CB1 receptor compared to Δ⁹-THC. researchgate.netconsensus.appnih.gov This lower affinity at the CB1 receptor is considered a primary reason for the reduced psychotropic potency of Δ⁸-THC relative to Δ⁹-THC. researchgate.netconsensus.appnih.govrealmofcaring.org

While Δ⁹-THC has been noted to show some selectivity for the CB1 receptor, one study reported that Δ⁸-THC was surprisingly non-selective, binding to both CB1 and CB2 receptors with similar affinity. oup.com Other research indicates that both isomers bind to CB1 and CB2 receptors. windows.net The similar, yet distinct, binding profiles account for the overlapping but non-identical pharmacological effects observed between the two compounds. nih.gov

G Protein-Coupled Receptor (GPCR) Activation Assays (e.g., GTPγS)

To assess the functional activity of Δ⁸-THC at cannabinoid receptors, researchers utilize G protein-coupled receptor (GPCR) activation assays. nih.gov Since CB1 and CB2 are GPCRs, their activation by an agonist like Δ⁸-THC initiates a signaling cascade, starting with the binding of guanosine (B1672433) triphosphate (GTP). The [³⁵S]GTPγS binding assay is a common method used to measure this initial step of receptor activation. nih.gov This assay quantifies the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor. Studies have employed the GTPγS functional assay to confirm that Δ⁸-THC acts as an agonist and to measure its ability to activate the G protein-coupled signaling pathway. nih.govresearchgate.net

Modulation of Endogenous Neurotransmitter Systems in vitro and in Preclinical Animal Models

Beyond direct receptor activation, Δ⁸-THC can modulate the activity of various endogenous neurotransmitter systems, which underlies many of its effects on the central nervous system.

Preclinical studies in animal models have demonstrated that Δ⁸-THC affects the cholinergic system. Research has shown that Δ⁸-THC specifically reduces the turnover rate of acetylcholine (B1216132) (ACh) in the hippocampus of rats and mice in a dose-dependent manner. nih.govnih.govmdpi.com The turnover rate reflects the synthesis and degradation of a neurotransmitter and is an indicator of the activity of cholinergic neurons. The potency of Δ⁸-THC in reducing ACh turnover is less than that of Δ⁹-THC. nih.gov Furthermore, transcriptomic studies have suggested that Δ⁸-THC may exert an inhibitory action on cholinergic synapse activity. nih.gov

The effect of Δ⁸-THC on monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin, has also been investigated. However, studies have not found compelling evidence that Δ⁸-THC has an inherent pharmacological effect on MAO activity. nih.govnih.gov Research involving the acute administration of Δ⁸-THC to rats did not find any significant alteration of MAO activity in various organs. nih.gov While chronic cannabinoid exposure has been associated with decreased MAO activity, these changes could not be definitively linked to the drug itself. oup.com

Nitric Oxide Production and Contractility Studies

Research into the effects of this compound (Δ8-THC) on cardiovascular parameters has included investigations into its influence on nitric oxide (NO) production and muscle contractility. An in vitro study in rats that measured nitric oxide production recorded a significant reduction associated with Δ8-THC. nih.gov Another study observed that Δ8-THC induced arrhythmia and reduced contractility in perfused rat hearts. nih.govoup.com

Further investigation into the mechanism of action on nitric oxide revealed that Δ8-THC can inhibit NO production in mouse peritoneal macrophages activated by bacterial endotoxin (B1171834) lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma). nih.gov The inhibitory effect was noted at concentrations as low as 0.5 microgram/mL and was almost total at 7 micrograms/mL. nih.gov The study found that the effectiveness of various THC analogues in decreasing NO production followed the order: DELTA8-THC > DELTA9-Tetrahydrocannabinol > Cannabidiol (B1668261) > 11-OH-THC > Cannabinol. nih.gov The mechanism appears to involve the inhibition of Nitric Oxide Synthase (NOS) protein synthesis, as steady-state levels of mRNA for NOS were not affected. nih.gov Additionally, Δ8-THC was found to inhibit the increase of macrophage cyclic AMP (cAMP) levels, and the partial restoration of NO production by adding 8-bromo-cyclic AMP suggests that the effect on cAMP is responsible for a portion of the inhibition. nih.gov

| Parameter | Observation | Model System | Reference |

|---|---|---|---|

| Nitric Oxide Production | Significant Reduction | In vitro (Rats) | nih.gov |

| Contractility | Reduced | Perfused Rat Hearts | nih.govoup.com |

| Arrhythmia | Induced | Perfused Rat Hearts | nih.govoup.com |

| Macrophage NO Production | Inhibited | Mouse Peritoneal Macrophages | nih.gov |

Structure-Activity Relationships (SAR) of this compound Analogues

The pharmacological activity of Δ8-THC is significantly influenced by its molecular structure, particularly the alkyl side chain at the C-3 position. cbdoracle.com Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to this part of the molecule affect its interaction with cannabinoid receptors. cbdoracle.com These studies have systematically altered the side chain to delineate the structural requirements for receptor binding and activation, leading to the identification of agonists, partial agonists, and antagonists. cbdoracle.com

Impact of C-3 Side Chain Modifications on Receptor Affinity

Quantitative structure-activity relationship (QSAR) analyses of Δ8-THC analogues have provided detailed insights into the role of the C-3 side chain. nih.gov The length and conformation of this side chain are critical determinants of CB1 receptor affinity. nih.gov

Key findings from these studies include:

Side-Chain Length: Receptor affinity is directly related to the length of the alkyl side chain. nih.gov

Side-Chain Conformation: The angle of the side chain relative to the main ring system is inversely related to affinity. nih.gov For optimal affinity and potency, the side chain must possess conformational freedom that allows its end to fold back toward the phenolic ring. nih.gov

Unsaturation: Introducing rigid structures like cis double bonds or triple bonds into the side chain can alter the molecule's pharmacological profile. cbdoracle.comnih.gov The inclusion of a cis-cis carbon double bond or a carbon-carbon triple bond has been shown to reduce the efficacy of the molecule while maintaining its affinity for the CB1 receptor. nih.gov This suggests that decreasing the flexibility of the side chain can separate receptor binding from functional activity. nih.gov

A QSAR study involving 36 side-chain-substituted Δ8-THC analogues found that variables describing side-chain length and the position of its terminus could effectively predict receptor affinity. nih.gov

| Side Chain Modification | Impact on Receptor Interaction | Reference |

|---|---|---|

| Increased Length | Directly related to increased receptor affinity | nih.gov |

| Increased Angle (away from ring) | Inversely related to receptor affinity | nih.gov |

| Inclusion of Double/Triple Bonds | Reduces efficacy while maintaining affinity | nih.gov |

| Optimal Conformation | Allows side chain to fold back toward the phenolic ring | nih.gov |

Correlation between in vitro Receptor Binding and in vivo Cannabimimetic Activity

A central focus of SAR studies is to establish a correlation between how strongly a compound binds to a receptor in a laboratory setting (in vitro) and the physiological or behavioral effects it produces in a living organism (in vivo). fda.gov For Δ8-THC and its analogues, there is generally a good correlation between CB1 receptor affinity and cannabimimetic potency. fda.govnih.gov

However, modifications to the C-3 side chain can sometimes uncouple this relationship. cbdoracle.com For instance, certain acetylenic derivatives with high receptor affinity were found to be only partial agonists or inactive, with some even exhibiting antagonistic activity. cbdoracle.com In some cases, the potency/affinity ratio was significantly different from that of the parent Δ8-THC compound. cbdoracle.com Changing a triple bond to a double bond in the side chain was found to restore this potency/affinity ratio, highlighting the subtle structural modifications that can dramatically alter the pharmacological outcome. cbdoracle.com These findings demonstrate that while receptor affinity is a prerequisite for activity, it is not the sole determinant of the resulting in vivo effect, with molecular efficacy playing a critical role. nih.gov

Metabolism and Biotransformation of Delta8 Tetrahydrocannabinol

Identification of Primary Metabolic Pathways (e.g., Hydroxylation, Epoxide-Diol Pathway)

The primary metabolic transformation of Δ8-THC involves oxidation reactions. One of the main pathways is hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into the compound. For Δ8-THC, this commonly occurs at the 11-position, leading to the formation of 11-Hydroxy-Δ8-Tetrahydrocannabinol. oup.commdpi.com Another significant pathway is the epoxide-diol pathway. oup.com This process involves the formation of an epoxide intermediate, which is then hydrolyzed to a dihydroxy metabolite. oup.com In human liver microsomes, while Δ9-THC preferentially forms an epoxide as its major metabolite, Δ8-THC tends to form a di-hydroxy metabolite. oup.com However, under certain conditions with increased oxygen and the presence of an epoxide hydrolase inhibitor, Δ8-THC can also form an epoxide minor metabolite. oup.com

Role of Cytochrome P450 (CYP450) Subfamilies (e.g., CYP2C9, CYP2J2) in DELTA8-Tetrahydrocannabinol Biotransformation

The biotransformation of Δ8-THC is predominantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver. oup.comnih.gov Several subfamilies of CYP450 are involved in its metabolism. Research has identified CYP2C9 as a major enzyme responsible for the 11-hydroxylation of Δ8-THC. oup.comresearchgate.netnih.gov The use of selective inhibitors has helped to confirm that CYP2C9 is indeed the likely major enzyme for this specific metabolic step. oup.comresearchgate.net Another important subfamily, CYP3A4, is primarily responsible for hydroxylation at the 7-position of the Δ8-THC molecule. oup.comnih.gov Additionally, the cardioprotective enzyme CYP2J2 has been shown to metabolize Δ8-THC into mono-oxygenated, di-oxygenated, and carboxylated metabolites. researchgate.net

| CYP450 Subfamily | Primary Metabolic Reaction on DELTA8-THC |

| CYP2C9 | 11-hydroxylation oup.comresearchgate.netnih.gov |

| CYP3A4 | 7-hydroxylation oup.comnih.gov |

| CYP2J2 | Formation of mono-oxygenated, di-oxygenated, and carboxylated metabolites researchgate.net |

Comparative Metabolic Studies with DELTA9-Tetrahydrocannabinol

The metabolism of Δ8-THC and Δ9-Tetrahydrocannabinol (Δ9-THC) share many similarities, as they are structural isomers. psychologytoday.comnih.gov Both compounds undergo extensive metabolism primarily through hydroxylation and oxidation, with 11-hydroxylation being a major pathway for both. oup.com However, there are notable differences in their metabolic profiles. In studies using human liver microsomes, Δ9-THC preferentially forms an epoxide as a major metabolite, whereas Δ8-THC predominantly forms a di-hydroxy metabolite. oup.com The epoxide formed from Δ9-THC requires further metabolism by CYP450 enzymes, while the epoxide metabolite from Δ8-THC is susceptible to hydrolysis by epoxide hydrolase. oup.comnih.gov

| Feature | This compound | DELTA9-Tetrahydrocannabinol |

| Primary Metabolite in Human Liver Microsomes | Di-hydroxy metabolite oup.com | Epoxide oup.com |

| Further Metabolism of Epoxide Intermediate | Susceptible to epoxide hydrolase oup.comnih.gov | Requires CYP450 enzymes nih.gov |

Analytical Detection of this compound Metabolites (e.g., this compound-COOH) in Biological Matrices for Research

For research and forensic purposes, the detection and quantification of Δ8-THC metabolites in biological matrices such as urine, blood, and serum are crucial. mdpi.comspringernature.comnih.gov The primary target for detection is often the inactive, carboxylated metabolite, 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH). mdpi.com This metabolite is formed by the further oxidation of 11-OH-Δ8-THC and is excreted in the urine, often after conjugation to form a glucuronide. mdpi.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to separate and quantify Δ8-THC-COOH and distinguish it from the corresponding metabolite of Δ9-THC, Δ9-THC-COOH. mdpi.comspringernature.comkurabiotech.com The ability to differentiate between these isomers is important, especially with the increasing availability of Δ8-THC products. kurabiotech.com It has been noted that Δ8-THC and its metabolites can cross-react with some immunoassays designed to detect cannabinoids, potentially leading to false-positive results for Δ9-THC. nih.govoup.com Therefore, confirmatory testing using more specific methods like LC-MS/MS is necessary for accurate identification. nih.govtestcatalog.org

| Biological Matrix | Target Analyte | Analytical Technique |

| Urine | DELTA8-THC-COOH mdpi.comspringernature.comtestcatalog.org | GC-MS, LC-MS/MS springernature.comkurabiotech.com |

| Blood/Serum/Plasma | DELTA8-THC, DELTA8-THC-COOH mdpi.comnih.gov | LC-MS/MS mdpi.comkurabiotech.com |

Research Challenges and Future Directions for Delta8 Tetrahydrocannabinol

Analytical Challenges in Purity Assessment and Isomer Differentiation for Research-Grade Materials

The rise in the prevalence of DELTA-8-Tetrahydrocannabinol has presented significant analytical challenges for researchers, particularly in ensuring the purity of research-grade materials and accurately differentiating it from its isomers. Due to their structural similarities, DELTA-8-THC and its more well-known isomer, DELTA-9-THC, can be difficult to separate and quantify using standard analytical techniques. researchgate.netoup.com This co-elution in chromatographic methods can lead to inaccurate identification and quantification, which is a critical issue for research purposes where precise characterization of the substance is paramount. researchgate.net

Furthermore, the synthetic conversion of cannabidiol (B1668261) (CBD) to DELTA-8-THC, a common production method, often results in a variety of byproducts and impurities. waters.comlcms.czmdpi.com These can include other THC isomers, synthetic analogs, and residual chemicals from the reaction process. mdpi.comusp.org The presence of these unknown components complicates the analytical assessment of purity and raises concerns about the integrity of research materials. waters.comlcms.cz High-resolution mass spectrometry and advanced chromatographic techniques are often required to adequately characterize these complex mixtures and ensure the quality of research-grade DELTA-8-THC. waters.comlcms.cz

A summary of analytical challenges is presented in the table below:

| Analytical Challenge | Description | Implication for Research |

| Isomer Co-elution | DELTA-8-THC and DELTA-9-THC have very similar chemical structures, making them difficult to separate using standard chromatographic methods. researchgate.netoup.com | Inaccurate quantification and identification of the specific isomer being studied, potentially leading to erroneous research conclusions. |

| Presence of Synthetic Byproducts | The chemical synthesis of DELTA-8-THC from CBD can generate a range of unintended side-reaction products and isomers. waters.comlcms.czmdpi.com | Introduction of confounding variables into experiments, as the observed effects may be due to the impurities rather than DELTA-8-THC itself. |

| Unknown Impurities | Unregulated production can lead to the presence of uncharacterized impurities for which there may be no safety or toxicity data. usp.org | Potential for unexpected biological activity and difficulty in replicating research findings. |

| Lack of Standardized Testing | The absence of standardized analytical methods for DELTA-8-THC products contributes to inconsistencies in purity and potency assessments. knowyourcannabis.org | Difficulty in comparing results across different studies and ensuring the quality of research materials. |

Implications of Unregulated Synthetic Production on Research Sample Quality and Reproducibility

The unregulated nature of much of the DELTA-8-Tetrahydrocannabinol market has profound implications for the quality of research samples and the reproducibility of scientific studies. usp.orgknowyourcannabis.org As DELTA-8-THC is often synthesized from hemp-derived CBD, the process can introduce a host of impurities if not performed under stringent laboratory conditions. waters.comlcms.czmdpi.com These impurities can include residual solvents, heavy metals, and various cannabinoid isomers and analogs that are not naturally found in the cannabis plant. usp.orgfrontiersin.org

The presence of these contaminants in commercially available DELTA-8-THC products, which may be sourced for research, poses a significant threat to the validity of scientific findings. usp.orgastmcannabis.org For instance, a study analyzing various DELTA-8-THC products found that many contained DELTA-9-THC levels exceeding the legal limit, as well as other unidentified compounds. frontiersin.orgnih.gov This lack of purity can lead to inconsistent biological effects, making it challenging to attribute observed outcomes solely to DELTA-8-THC. nih.govresearchgate.net Consequently, the reproducibility of research conducted with such materials is severely compromised. usp.org

The following table outlines the key implications of unregulated production on research:

| Implication | Description | Impact on Research |

| Inconsistent Product Composition | The lack of regulatory oversight means that the chemical profile of DELTA-8-THC products can vary significantly between batches and manufacturers. nih.govresearchgate.net | Difficulty in obtaining consistent research materials, leading to poor reproducibility of experimental results. |

| Presence of Unintended Cannabinoids | Unregulated synthesis can result in the formation of various THC isomers and other cannabinoid byproducts. frontiersin.orgnih.gov | The observed pharmacological effects may be a result of a combination of cannabinoids rather than DELTA-8-THC alone, confounding the interpretation of data. |

| Contamination with Harmful Substances | The use of harsh chemicals in the conversion process can lead to the presence of residual solvents and other toxic impurities in the final product. usp.orgfrontiersin.orgastmcannabis.org | Potential for unintended toxicity in preclinical studies and a lack of clarity on the true pharmacological profile of the compound. |

| Inaccurate Labeling | Studies have shown significant discrepancies between the labeled cannabinoid content and the actual composition of commercially available DELTA-8-THC products. nih.gov | Researchers may be unknowingly working with incorrect concentrations of the target compound, leading to flawed experimental design and results. |

Gaps in Long-Term Preclinical Pharmacological Data

A significant challenge in understanding the full pharmacological profile of DELTA-8-Tetrahydrocannabinol is the scarcity of long-term preclinical data. youtube.com While there is a growing body of anecdotal evidence and short-term studies, comprehensive investigations into the chronic effects of DELTA-8-THC are largely absent from the scientific literature. nih.gov Most of the existing research has been conducted using animal or cell models, which, while valuable, may not fully translate to human physiology. nih.govresearchgate.net

The lack of long-term preclinical studies means that fundamental questions about the safety and efficacy of chronic DELTA-8-THC exposure remain unanswered. youtube.com This includes its potential effects on various organ systems, its long-term impact on cognitive function, and its potential for dependence and withdrawal. The limited number of clinical studies that have been conducted on DELTA-8-THC have involved very small numbers of participants, further highlighting the need for more extensive research. researchgate.net

Influence of Evolving Regulatory Landscapes on Academic Research

The constantly changing legal and regulatory landscape surrounding DELTA-8-Tetrahydrocannabinol creates a complex and often challenging environment for academic researchers. superstrain.commarijuanaventure.com The legal status of DELTA-8-THC can vary significantly from one jurisdiction to another, creating ambiguity for researchers looking to study the compound. cannabissciencetech.combeardbrospharms.com This patchwork of regulations can impact everything from the procurement of research materials to the ability to conduct multi-site studies. nih.gov

The federal and state-level legal ambiguities surrounding hemp-derived cannabinoids can also create logistical hurdles for researchers, who must navigate a complex web of regulations to ensure compliance. superstrain.commarijuanaventure.com This can slow down the pace of research and discourage scientists from entering the field. nih.gov

Challenges in Funding and Ethical Approvals for DELTA-8-Tetrahydrocannabinol Studies

Securing funding and obtaining ethical approvals for research on DELTA-8-Tetrahydrocannabinol can be particularly challenging due to its legal and regulatory status. nih.govunm.edu Many funding agencies may be hesitant to support research on a substance with such a complex legal profile. unm.edu The classification of cannabis and its derivatives as controlled substances at the federal level, despite the nuances of the 2018 Farm Bill, creates significant bureaucratic hurdles for researchers. nih.govnih.gov

Institutional Review Boards (IRBs) and ethics committees may also subject research proposals involving DELTA-8-THC to heightened scrutiny. wcgclinical.com Concerns about the potential for abuse, the lack of established safety data, and the legal implications for both the institution and the research participants can all contribute to a more arduous and lengthy approval process. wcgclinical.comcamh.ca

Need for Updated Research due to Market Prevalence and Novel Psychoactive Substance (NPS) Classification

The widespread availability and growing popularity of DELTA-8-Tetrahydrocannabinol in the consumer market underscore the urgent need for updated and comprehensive research. researchgate.netnih.gov Its classification by some as a Novel Psychoactive Substance (NPS) further highlights the importance of understanding its pharmacological effects and potential public health implications. researchgate.net The rapid emergence of DELTA-8-THC has outpaced the scientific community's ability to thoroughly investigate its properties. researchgate.net

The increased prevalence of DELTA-8-THC, particularly in areas where DELTA-9-THC is restricted, suggests that a significant portion of the population is being exposed to a substance with a largely unknown long-term safety profile. cannabissciencetech.combeardbrospharms.comovid.com This creates a public health imperative for researchers to fill the existing knowledge gaps and provide evidence-based information to consumers, healthcare professionals, and policymakers. nih.gov

Methodological Limitations and Need for Rigorous Study Designs

Much of the current understanding of DELTA-8-Tetrahydrocannabinol is based on anecdotal reports, online surveys, and preclinical studies using cell or animal models. nih.govresearchgate.netresearchgate.net While these sources provide valuable preliminary information, they are subject to significant methodological limitations. researchgate.netntcrc.org Self-reported data, for example, can be influenced by recall bias and a lack of objective verification. cannabissciencetech.com

To advance the scientific understanding of DELTA-8-THC, there is a critical need for more rigorous and well-controlled study designs. usp.orgnih.gov This includes randomized controlled trials in human subjects to definitively assess its efficacy and safety. nih.gov Furthermore, research needs to move beyond basic models to investigate the effects of DELTA-8-THC in more complex biological systems and over longer periods. nih.gov Addressing these methodological limitations will be essential for generating the high-quality evidence needed to inform public health policies and clinical practice. nih.govnih.gov

Recommendations for Standardized Research Protocols and Reporting

The burgeoning interest in DELTA8-Tetrahydrocannabinol (DELTA8-THC) necessitates the urgent establishment of standardized research protocols and reporting to ensure consumer safety and to build a robust evidence base for its potential therapeutic applications and risks. The current research landscape is fragmented, with a significant portion of data being anecdotal or from non-peer-reviewed sources, which is insufficient for making informed public health decisions. To address these gaps, a multi-faceted approach to standardization is required, encompassing analytical methods, preclinical and clinical study designs, and transparent reporting of findings.

A primary challenge in DELTA8-THC research is the lack of standardized and validated analytical methods for its identification and quantification. The chemical similarity between DELTA8-THC and DELTA9-Tetrahydrocannabinol (DELTA9-THC) makes them difficult to distinguish, leading to inaccuracies in product labeling and research findings. High-performance liquid chromatography (HPLC) is a commonly used technique, but its effectiveness is dependent on properly developed methods and experienced laboratory staff. Therefore, the development and adoption of standardized analytical protocols, such as those proposed by the U.S. Pharmacopeia (USP), are crucial for accurately characterizing the content of DELTA8-THC and other minor cannabinoids in products. These protocols should also be capable of detecting and quantifying synthetic impurities and byproducts that may arise during the conversion of Cannabidiol (CBD) to DELTA8-THC.

In preclinical research, which largely relies on animal and cell models, there is a need for standardized methodologies to ensure the reproducibility and comparability of studies. This includes the use of well-characterized and quality-controlled DELTA8-THC, as the presence of contaminants can significantly impact experimental outcomes. Furthermore, establishing standardized protocols for assessing the pharmacological and toxicological profiles of DELTA8-THC in these models is essential for building a foundational understanding of its biological effects.

For clinical research, the lack of systematic investigations involving human subjects is a major knowledge gap. Future clinical trials should adhere to rigorous, standardized designs to evaluate the dose-dependent effects of DELTA8-THC. This includes randomized controlled trials with clear inclusion and exclusion criteria, standardized dosing regimens, and validated outcome measures. A recent clinical trial highlighted the importance of such studies, finding that orally administered DELTA8-THC produced dose-dependent psychoactive effects similar to, but milder than, DELTA9-THC.

Standardized reporting is equally critical to ensure transparency and allow for meta-analyses of research findings. This involves comprehensive reporting of methodologies, including the source and purity of the DELTA8-THC used, detailed analytical methods, and complete disclosure of all experimental outcomes. Adherence to established reporting guidelines, such as those from the International Conference on Harmonisation (ICH), would enhance the quality and utility of research data. The FDA's Adverse Event Reporting System (FAERS) provides a framework for post-market surveillance, and standardized reporting of adverse events associated with DELTA8-THC is crucial for identifying potential safety signals.

To facilitate the generation of high-quality research, collaborations between academic institutions, government agencies, and the cannabis industry are encouraged. Such partnerships can accelerate the development and implementation of standardized protocols and promote the sharing of data and resources. Ultimately, the adoption of standardized research protocols and reporting will be instrumental in advancing the scientific understanding of DELTA8-THC and informing evidence-based policies.

Key Recommendations for Standardization

| Area of Standardization | Specific Recommendations | Rationale |

| Analytical Methods | Adoption of scientifically-validated methods (e.g., HPLC, GC-MS, LC-MS) for accurate identification and quantification. | To ensure accurate product labeling, distinguish DELTA8-THC from isomers like DELTA9-THC, and identify contaminants. |

| Use of certified reference standards for cannabinoids. | To ensure the accuracy and consistency of analytical measurements across different laboratories. | |

| Testing for synthetic impurities and byproducts from the conversion of CBD. | To protect consumers from potentially harmful substances introduced during manufacturing. | |

| Preclinical Research | Use of quality-controlled and well-characterized DELTA8-THC. | To ensure the validity and reproducibility of experimental results by eliminating confounding variables from impurities. |

| Standardized protocols for assessing pharmacological and toxicological effects. | To enable comparison of findings across different studies and build a coherent understanding of the compound's effects. | |

| Clinical Research | Implementation of rigorous, randomized controlled trials with human subjects. | To move beyond anecdotal evidence and systematically evaluate the therapeutic potential and risks of DELTA8-THC. |

| Standardized dosing and administration methods. | To understand the dose-dependent effects and establish consistent methodologies for future studies. | |

| Reporting Standards | Adherence to established reporting guidelines (e.g., ICH E2B for safety reporting). | To ensure transparency, facilitate data sharing, and allow for comprehensive meta-analyses. |

| Comprehensive reporting of methodologies, including source and purity of DELTA8-THC. | To allow for critical evaluation of research findings and replication of studies. | |

| Standardized labeling of products to reflect accurate cannabinoid content. | To provide consumers with transparent and accurate information about the products they are using. |

Q & A

Q. What analytical methods are recommended for quantifying Δ8-THC and its impurities in research samples?

Gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC) are widely used for quantifying Δ8-THC and identifying impurities such as Δ9-THC, residual solvents, and synthetic by-products. For example, a validated GC-FID method can achieve a limit of detection (LOD) of 0.1% for Δ8-THC in vaping products, with recovery rates exceeding 95% . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to distinguish Δ8-THC from isomers like Δ9-THC .

Q. How does the synthesis of Δ8-THC from cannabidiol (CBD) impact contaminant profiles, and what purification strategies are effective?

Δ8-THC is typically synthesized via acid-catalyzed isomerization of CBD, often using p-toluenesulfonic acid or hydrochloric acid in organic solvents. This process generates by-products such as Δ9-THC, Δ10-THC, and oligomeric compounds. Researchers should employ silica gel chromatography or preparative HPLC to isolate Δ8-THC, achieving ≥98% purity . Residual solvent analysis (e.g., toluene) via headspace GC-MS is recommended to meet International Council for Harmonisation (ICH) guidelines .

Q. What are the key considerations for designing in vitro assays to study Δ8-THC’s binding affinity to cannabinoid receptors?

Competitive radioligand binding assays using transfected HEK293 cells expressing human CB1/CB2 receptors can quantify Δ8-THC’s Ki values. For example, Δ8-THC exhibits a CB1 Ki of 44 nM compared to Δ9-THC’s 39 nM, suggesting slightly lower potency . Include negative controls (e.g., CBD) and validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm compound integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported psychoactive potency between Δ8-THC and Δ9-THC across preclinical models?

Discrepancies arise from variations in administration routes (oral vs. intravenous) and species-specific metabolism. A crossover study design in rodents, comparing Δ8-THC and Δ9-THC at equimolar doses (e.g., 5 mg/kg), can standardize behavioral outcomes (e.g., tetrad tests for hypothermia and catalepsy). Pharmacokinetic profiling via LC-MS/MS is critical to correlate plasma concentrations with observed effects .

Q. What methodologies optimize the detection of Δ8-THC oxidation products in long-term stability studies?

Accelerated stability testing (40°C/75% relative humidity for 6 months) combined with HPLC-UV monitoring can identify degradation products like cannabinol (CBN). For oxidation-prone formulations (e.g., tinctures), argon-purged storage at 4°C reduces degradation by 80% compared to ambient conditions .

Q. How should researchers integrate FDA Adverse Event Reporting System (FAERS) data into toxicological risk assessments for Δ8-THC?

FAERS data (e.g., 135 Δ8-THC-linked adverse events as of 2020) must be analyzed with caution due to underreporting and confounding factors. Apply disproportionality analysis using the proportional reporting ratio (PRR) to identify signals (e.g., PRR = 2.5 for respiratory events). Cross-validate findings with controlled clinical studies to distinguish Δ8-THC-specific effects from contaminants like Δ9-THC .

Q. What experimental frameworks address the conflicting evidence on Δ8-THC’s antiemetic efficacy compared to Δ9-THC?

A double-blind, placebo-controlled trial in chemotherapy-induced nausea patients could compare Δ8-THC (20 mg) and Δ9-THC (10 mg) using validated scales (e.g., INVR). Preclinical models (e.g., cisplatin-induced emesis in shrews) should include pharmacokinetic sampling to account for metabolite contributions (e.g, 11-hydroxy-Δ8-THC) .

Retrosynthesis Analysis